4-formyl-1H-pyrazole-1-carbothioamide
Overview
Description
“4-formyl-1H-pyrazole-1-carbothioamide” is a compound that is part of the pyrazole family . Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . This compound is a useful building block in organic synthesis .
Synthesis Analysis
The synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides, which includes “4-formyl-1H-pyrazole-1-carbothioamide”, can be achieved via the multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide in water in the presence of tetrabutylammonium hydroxide under microwave irradiation . This method aligns with the principles of green chemistry, including atom economy, facile execution, ease of diversification, and high reaction efficiency .Molecular Structure Analysis
Pyrazole derivatives, including “4-formyl-1H-pyrazole-1-carbothioamide”, have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The synthesis of “4-formyl-1H-pyrazole-1-carbothioamide” involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is facilitated by the use of tetrabutylammonium hydroxide under microwave irradiation .Scientific Research Applications
Anticancer Research :
- Pyrazole-1-carbothioamide derivatives demonstrate significant anticancer properties. For instance, a study by Radwan et al. (2019) found that these compounds, after undergoing specific chemical modifications, showed considerable antiproliferative activity against various human cancer cell lines, such as MCF-7, HepG2, and HCT-116.
Green Chemistry and Synthesis :
- Farmani et al. (2018) Farmani, Mosslemin, & Sadeghi, 2018 reported on the microwave-assisted green synthesis of pyrazole-1-carbothioamides in water, highlighting an efficient, rapid, and environmentally friendly method for producing these compounds.
Antimicrobial Properties :
- Sharma et al. (2011) Sharma, Chandak, Kumar, Sharma, & Aneja, 2011 investigated the antibacterial and antifungal properties of pyrazole-1-carbothioamides. They found that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria and moderate antifungal activity against specific fungi.
- Similarly, the work of Pitucha et al. (2010) also demonstrated promising antibacterial activities of pyrazole-1-carbothioamide derivatives.
Corrosion Inhibition :
- Boudjellal et al. (2020) Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020 researched the use of pyrazole carbothioamide heterocycles as corrosion inhibitors. They found that these compounds showed strong adsorption on the surface of mild steel, offering protective properties in acid mediums.
Antidepressant Activity :
- Mathew, Suresh, & Anbazhagan (2014) Mathew, Suresh, & Anbazhagan, 2014 explored the antidepressant potential of pyrazole-1-carbothioamide derivatives. Their study indicated that certain derivatives could be useful as antidepressant medications.
Molecular Docking and Computational Studies :
- Uzun (2022) Uzun, 2022 conducted molecular docking and computational chemistry studies on pyrazole-1-carbothioamide derivatives. These studies provide insights into the molecular interactions and potential applications of these compounds in various biological activities.
Future Directions
The future directions for “4-formyl-1H-pyrazole-1-carbothioamide” and similar compounds lie in their potential applications in the field of medicine and pharmaceuticals . Their synthesis aligns with the principles of green chemistry, making them environmentally friendly . Furthermore, their diverse and valuable synthetical, biological, and photophysical properties make them a promising area of research .
properties
IUPAC Name |
4-formylpyrazole-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(=S)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-1H-pyrazole-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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